6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
Description
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
6-hydroxy-3-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-14(18)12-9-11(17)7-8-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
InChI Key |
SPASOPCBMONBFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with aromatic aldehydes to form chalcones, which are then cyclized in the presence of alkaline hydrogen peroxide to yield the desired chromone derivative .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one belongs to the chromone family, characterized by a chromenone backbone with hydroxyl and methoxy substituents. Its structure can be represented as follows:
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one. It exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Case Study:
A study evaluated various chromone derivatives, including 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, revealing that it effectively reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one | 12.5 | Strong |
| Other derivatives | Varies | Moderate |
Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study:
Research indicated that 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines in RAW264.7 macrophages. This suggests its potential use in managing conditions like arthritis and other inflammatory disorders .
| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties through the inhibition of specific cancer cell lines.
Case Study:
In vitro studies showed that 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one significantly reduced cell viability in prostate cancer (PC3) and lung cancer (SK-LU1) cell lines, outperforming some standard chemotherapeutics .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| PC3 | 15 | Cisplatin (20) |
| SK-LU1 | 18 | Topotecan (25) |
Pharmacological Mechanisms
The pharmacological effects of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one are attributed to its ability to modulate various biochemical pathways:
- Topoisomerase Inhibition: The compound has been identified as a potential inhibitor of topoisomerase enzymes, which are critical for DNA replication in cancer cells.
- Cytokine Modulation: It regulates the expression of cytokines involved in inflammatory responses.
- Free Radical Scavenging: The presence of hydroxyl groups contributes to its ability to neutralize free radicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Antibacterial and Antifungal Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Chromone Derivatives
Structural Analogues and Substituent Effects
The following compounds are structurally related to 6-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, differing in substituent positions or functional groups:
Impact of Substituent Position and Type
Hydroxy vs. Methoxy Groups
- 6-Hydroxy vs.
- 3-Methoxy vs. 3-Hydroxy : Methoxy at position 3 reduces acidity compared to 3-hydroxy analogues (e.g., compounds in ), altering interactions with biological targets .
Phenyl Ring Modifications
- Electron-withdrawing groups (e.g., -NO₂ in ) on the 2-phenyl moiety enhance anti-inflammatory activity, while electron-donating groups (e.g., -OCH₃ in ) may improve solubility .
Physicochemical Properties
- Melting Points :
- Solubility :
- Hydroxy groups improve water solubility, whereas methoxy or phenyl groups increase lipophilicity .
Biological Activity
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Structure:
- IUPAC Name: 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
- Molecular Formula: C16H14O4
- Molecular Weight: 270.29 g/mol
1. Antioxidant Activity
Research indicates that 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one exhibits significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Demonstrated notable free radical scavenging activity. | |
| ABTS Assay | Showed effective inhibition of ABTS radical cation formation. |
2. Anti-inflammatory Effects
The compound has been shown to suppress inflammatory responses in various cell lines. For example, it inhibits the production of nitric oxide (NO) in RAW 264.7 macrophages, a key mediator in inflammation.
| Study | Cell Type | Effect |
|---|---|---|
| RAW 264.7 | Reduced LPS-induced NO production without cytotoxicity. | |
| MDA-MB-231 | Inhibited TNFα-induced migration and MMP9 expression. |
3. Antimicrobial Activity
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective against gram-positive bacteria. |
| Escherichia coli | Inhibitory effects observed in vitro. |
| Candida albicans | Significant antifungal activity reported. |
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- It may inhibit enzymes involved in inflammatory pathways, such as COX and LOX, leading to reduced prostaglandin synthesis.
-
Scavenging Free Radicals:
- The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
-
Modulation of Signaling Pathways:
- It affects signaling cascades such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential using various assays (DPPH, ABTS). Results indicated that the compound significantly reduced oxidative stress markers in vitro.
Case Study 2: Anti-inflammatory Response
In a controlled experiment with RAW 264.7 cells, treatment with the compound resulted in a dose-dependent decrease in NO production, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for preparing 6-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Aldol condensation : Reacting substituted phenylacetophenones with methoxy-substituted aldehydes under acidic or basic conditions.
- Cyclization : Using catalysts like ZnCl₂ in POCl₃ or H₂SO₄ to form the chromen-4-one core .
- Hydroxylation : Introducing the hydroxy group via demethylation (e.g., BBr₃ in CH₂Cl₂) or oxidative methods .
Yield optimization requires precise control of temperature (60–120°C), solvent polarity (DMF, ethanol), and stoichiometric ratios. For example, excess POCl₃ improves cyclization efficiency but may require neutralization steps .
Q. How is the structural identity of 6-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one validated in academic research?
A combination of spectroscopic and crystallographic methods is used:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C3, hydroxy at C6) through characteristic shifts (δ 3.8–4.0 ppm for OCH₃; δ 10–12 ppm for -OH) .
- XRD : Single-crystal X-ray diffraction (using SHELX or ORTEP-III) resolves bond angles and torsional strain in the chromen-4-one core .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 296.1) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC-PDA : Reverse-phase C18 columns with methanol/water gradients detect impurities (e.g., unreacted intermediates) .
- TGA/DSC : Thermal gravimetric analysis evaluates decomposition profiles (typical stability up to 200°C) .
- Accelerated stability studies : Exposure to humidity (75% RH) and UV light identifies degradation products (e.g., quinone formation via oxidation) .
Advanced Research Questions
Q. How can regioselective functionalization of the chromen-4-one scaffold be achieved for derivative synthesis?
Regioselectivity is controlled by:
- Electrophilic substitution : The C6 hydroxy group directs electrophiles to C8 via hydrogen bonding, while methoxy at C3 deactivates C2/C4 .
- Protecting groups : Acetylation of the hydroxy group (Ac₂O/pyridine) enables selective halogenation (e.g., NBS in CCl₄ for C8 bromination) .
- Cross-coupling : Suzuki-Miyaura reactions at C2-phenyl with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Substituent effects : Minor structural variations (e.g., methoxy vs. ethoxy at C3) alter binding to targets like COX-2 or topoisomerases .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration) impact IC₅₀ values .
- Metabolic stability : Hepatic microsomal studies (e.g., CYP450 inhibition) clarify bioavailability differences .
Resolution : Standardize assays (e.g., CLSI guidelines) and use isotopically labeled analogs for pharmacokinetic tracking .
Q. What advanced computational methods support mechanistic studies of this compound in drug design?
- Docking simulations (AutoDock Vina) : Predict binding to kinases (e.g., CDK2) by analyzing hydrophobic pockets accommodating the phenyl group .
- MD simulations (GROMACS) : Assess conformational flexibility of the chromen-4-one core in aqueous vs. lipid bilayer environments .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with antioxidant activity (DPPH assay data) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Disorder modeling : SHELXL refinement addresses rotational disorder in the methoxy group using PART and SUMP instructions .
- Twinned data : SHELXD detects pseudo-merohedral twinning (common in chromen-4-ones) via Hooft parameter analysis .
- Hydrogen bonding networks : PLATON analysis visualizes intermolecular interactions stabilizing the crystal lattice .
Q. What strategies optimize bioactivity through comparative studies with structural analogs?
- SAR tables : Compare IC₅₀ values of analogs (e.g., 6-hydroxy vs. 7-hydroxy substitution) against cancer cell lines .
- Free-energy perturbation (FEP) : Quantify binding affinity changes when replacing methoxy with trifluoromethyl .
- Synergistic assays : Test combinations with cisplatin or doxorubicin to identify additive vs. antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
